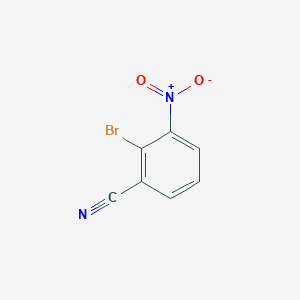

2-Bromo-3-nitrobenzonitrile

Description

Significance of Halogenated Nitronitriles as Synthetic Intermediates in Organic Chemistry

Halogenated nitronitriles, the chemical class to which 2-Bromo-3-nitrobenzonitrile belongs, are highly valued as synthetic intermediates in organic chemistry. researchgate.net Their utility stems from the combined influence of the halogen, nitro, and nitrile functional groups on the aromatic ring.

The nitro and cyano groups are strongly electron-withdrawing, which enhances the electrophilicity of the carbon atoms in the benzene (B151609) ring. vulcanchem.com This electronic feature is crucial for facilitating nucleophilic aromatic substitution reactions, where a nucleophile replaces a group on the ring, often the halogen atom. evitachem.com

Furthermore, the halogen atom, particularly bromine or iodine, serves as an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. vulcanchem.com Processes such as Suzuki, Stille, and Sonogashira couplings utilize these halogenated substrates to form new carbon-carbon bonds, a fundamental strategy in the assembly of complex organic molecules. vulcanchem.com The ability to selectively functionalize the molecule at the carbon-halogen bond provides chemists with a powerful tool for building molecular complexity in a controlled manner. vulcanchem.com

The varied reactivity of the different functional groups allows for sequential chemical transformations. For example, the nitro group can be reduced to an amine, which can then undergo a host of further reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide. evitachem.comvulcanchem.com This multifunctionality makes halogenated nitronitriles versatile building blocks for synthesizing a diverse range of target structures, including heterocyclic compounds that are common motifs in medicinal chemistry. sci-hub.sescispace.com

Historical Development and Evolution of Benzonitrile (B105546) Derivatives in Synthetic Methodologies

The story of benzonitrile derivatives begins with the discovery of the parent compound, benzonitrile, in 1844 by Hermann Fehling. atamankimya.comwikipedia.org He first identified it as a product resulting from the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comwikipedia.org Fehling's work was foundational; he deduced the structure by analogy to the known reaction of ammonium formate (B1220265) yielding hydrogen cyanide and also coined the name "benzonitrile," which became the standard for this entire class of compounds. atamankimya.com

Following this discovery, the 19th and early 20th centuries saw the development of various methods for synthesizing benzonitriles. Traditional laboratory preparations included the Rosenmund–von Braun reaction, which involves treating a bromo- or iodobenzene (B50100) with cuprous cyanide, and the Sandmeyer reaction, where a benzenediazonium (B1195382) salt is reacted with a cyanide salt. wikipedia.orgacs.org These classical methods provided the chemical groundwork that enabled the synthesis of more complex substituted derivatives.

The industrial relevance of benzonitriles grew throughout the 20th century, as they found use as solvents and as precursors for resins, dyes, and pharmaceuticals. atamankimya.comatamanchemicals.com For instance, benzonitrile itself is a key precursor to benzoguanamine, which is used to make protective coatings and molding resins. wikipedia.orgatamanchemicals.com This industrial demand spurred further research into developing more efficient production methods, such as the ammoxidation of toluene, and into creating a wide variety of substituted benzonitrile derivatives to achieve specific chemical properties for diverse applications. wikipedia.orgatamanchemicals.com The synthesis of a specifically substituted compound like this compound is a direct result of this long evolution in synthetic methodology, allowing for precise control over the placement of multiple functional groups on the aromatic ring.

Table 2: Compound Names Mentioned in the Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKQCTPNOSIKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Nitrobenzonitrile

Established Synthetic Routes and Reaction Optimizations

Traditional synthetic strategies for complex substituted benzenes rely on a deep understanding of electrophilic aromatic substitution reactions and the directing effects of substituents. libretexts.orglibretexts.org The successful synthesis of 2-bromo-3-nitrobenzonitrile is a classic example of where the order of substituent introduction is paramount to achieving the desired isomer. libretexts.org

Regioselective Bromination and Nitration Strategies on Benzonitrile (B105546) Scaffolds

Direct functionalization of a benzonitrile scaffold to produce this compound is challenging due to the directing effects of the nitrile group. The cyano (-CN) group is a deactivating and meta-directing substituent for electrophilic aromatic substitution. Therefore, direct nitration of benzonitrile would primarily yield 3-nitrobenzonitrile (B78329). Subsequent bromination of 3-nitrobenzonitrile would be directed by two meta-directing groups, making substitution at the 2-position highly unfavorable.

A more viable, though still complex, strategy involves starting with a pre-functionalized benzonitrile. For instance, the synthesis could begin with 2-bromobenzonitrile. In this case, nitration would introduce a nitro group onto the ring. The bromo group is an ortho-, para-director, while the nitrile group is a meta-director. The positions ortho to the bromine are 1 and 3; the position para is 4. The position meta to the nitrile is 3. Therefore, the directing effects of both groups converge to favor the introduction of the nitro group at the 3-position, yielding the target molecule. However, controlling reaction conditions is crucial to avoid the formation of other isomers.

Traditional nitration methods often employ hazardous mixed acid systems (sulfuric and nitric acid), while bromination may use liquid bromine, both of which present significant environmental and safety concerns. frontiersin.orgyoutube.com Optimization of these reactions involves exploring milder and more selective reagents and conditions to improve yields and minimize side products.

Multistep Synthesis Approaches for Substituted Benzonitriles

Given the challenges of direct substitution, multistep synthetic pathways are often required to achieve the correct substitution pattern. libretexts.org These routes may introduce the key functional groups in a different order or transform one functional group into another at a late stage. A common and powerful strategy involves using an amino group as a synthetic handle, which can be converted into a nitrile via the Sandmeyer reaction.

One plausible multistep synthesis for this compound could start from 2-bromoaniline. The amino group is a strong ortho-, para-director, which can be used to install the nitro group in the desired position.

Table 1: Illustrative Multistep Synthesis Pathway

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Acylation (Protection) | Acetic anhydride | Protect the highly activating amino group to moderate its reactivity and prevent side reactions during nitration. |

| 2 | Nitration | HNO₃, H₂SO₄ | Introduce the nitro group. The acetamido group directs the incoming electrophile to the para position (position 5), but also to the ortho position (position 3). Careful control of conditions is needed to favor the desired 3-nitro isomer. |

| 3 | Hydrolysis (Deprotection) | Acid or base (e.g., aq. HCl) | Remove the acetyl protecting group to regenerate the free amine, yielding 2-bromo-3-nitroaniline. |

| 4 | Diazotization | NaNO₂, aq. HBr, 0-5 °C | Convert the amino group into a diazonium salt, a versatile intermediate. |

| 5 | Sandmeyer Reaction | CuCN, KCN | Displace the diazonium group with a nitrile group to form the final product, this compound. |

This multistep approach provides a logical and controllable route to the target molecule by circumventing the unfavorable directing effects encountered in the direct substitution of benzonitrile. libretexts.org

Emerging Catalytic Approaches in Functionalization

Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Benzonitrile Synthesis

Transition-metal-catalyzed reactions offer powerful alternatives for synthesizing polysubstituted aromatics. mdpi.com For this compound, a late-stage cyanation of a suitable precursor using a palladium or copper catalyst is a viable strategy. For example, a molecule like 1,2-dibromo-3-nitrobenzene (B2914482) could undergo a selective, catalyzed cyanation to replace one of the bromine atoms with a nitrile group.

Cross-coupling reactions are another cornerstone of modern synthesis. mdpi.com Arylboronic acids, for instance, are widely used in organic synthesis due to their stability and functional group tolerance. acs.org While not a direct route to this compound, related catalytic ipso-nitration of arylboronic acids demonstrates the power of modern methods to achieve specific regiochemistry under mild conditions. acs.org Cobalt-catalyzed alkylation of aryl nitriles also showcases the expanding toolkit for modifying benzonitrile derivatives, although this specific reaction is for C-C bond formation at the alpha position. acs.org

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System (Example) | Substrate Type | Bond Formed |

| Cyanation | Pd(OAc)₂ with dppf ligand | Aryl halide (e.g., 1,2-dibromo-3-nitrobenzene) | Ar-CN |

| Cross-Coupling | Suzuki, Stille, or Negishi reactions | Organometallic reagent + Aryl halide | Ar-C |

| Cyclotrimerization | Titanium or other low-valent metals researchgate.net | Alkynes and nitriles | Benzene (B151609) ring |

These catalytic methods often operate under milder conditions than traditional electrophilic substitution and can exhibit superior functional group tolerance and regioselectivity.

Organocatalytic and Biocatalytic Pathways to Halogenated Nitroarenes

Organocatalysis and biocatalysis are rapidly growing fields that offer green and highly selective alternatives to metal-based catalysis. nih.gov Organocatalysis uses small organic molecules to accelerate reactions, while biocatalysis employs enzymes. nih.gov

For the synthesis of halogenated nitroarenes, these fields hold significant potential. For example, flavin-dependent halogenase enzymes can perform highly regioselective halogenations of aromatic compounds under mild, aqueous conditions, avoiding the need for hazardous chemical halogenating agents. nih.gov Similarly, biocatalytic approaches for the reduction of nitro groups are well-established, utilizing enzymes like hydrogenases. chemrxiv.orgchemrxiv.org While the direct biocatalytic synthesis of this compound has not been extensively reported, the principles suggest future possibilities. The development of enzymes capable of specific nitration or bromination on complex scaffolds could provide highly sustainable synthetic routes.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry. jetir.orgnih.gov

Key areas for improvement in the traditional synthesis include:

Preventing Waste: Multistep syntheses can be optimized to improve atom economy and reduce the formation of byproducts. researchgate.net

Less Hazardous Chemical Synthesis: Traditional nitration with mixed nitric and sulfuric acids is highly hazardous. youtube.com Greener alternatives include using solid acid catalysts or performing the reaction in aqueous phases without a co-acid, potentially activated by microwave irradiation. frontiersin.orgwjpmr.com

Safer Solvents and Auxiliaries: Replacing chlorinated solvents with more benign alternatives like ethanol, water, or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.govrsc.org

Use of Catalysis: As discussed, catalytic reactions are inherently greener than stoichiometric ones because they reduce waste and often allow for milder reaction conditions. jetir.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Nitration | Concentrated H₂SO₄/HNO₃ | Aqueous HNO₃ with microwave activation frontiersin.org; solid acid catalysts. youtube.com | Safer Solvents; Less Hazardous Synthesis; Catalysis. |

| Bromination | Liquid Br₂ in CCl₄ | N-Bromosuccinimide (NBS) nih.gov; HBr/H₂O₂ researchgate.net | Safer Reagents; Atom Economy. |

| Solvent Use | Dichloromethane, Chloroform | Water, Ethanol, Ionic Liquids rsc.org, Supercritical CO₂ nih.gov | Safer Solvents and Auxiliaries. |

| Overall Process | Multi-step with stoichiometric reagents | Catalytic C-H activation; Biocatalytic functionalization. nih.gov | Atom Economy; Catalysis; Reduce Derivatives. |

By consciously applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Solvent-Free and Environmentally Benign Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and process hazards. Research into the synthesis of nitriles, the key functional group in this compound, has yielded promising solvent-free approaches. One such method involves the dehydration of aldoximes.

Recent studies have demonstrated that the conversion of aromatic aldehydes to their corresponding nitriles can be achieved efficiently under solvent-free conditions, often facilitated by microwave irradiation. mdpi.com For instance, the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like titanium dioxide can proceed rapidly without a solvent medium. mdpi.com This approach not only prevents the waste associated with solvent use but can also lead to higher product yields and shorter reaction times. nih.gov The use of whole-cell biocatalysts overexpressing aldoxime dehydratases represents another frontier, enabling reactions to be conducted under solvent-free (neat substrate) conditions, which maximizes product formation and significantly diminishes waste generation. nih.gov

The data below illustrates the effectiveness of a solvent-free, microwave-assisted approach for converting substituted aromatic aldehydes into nitriles, a reaction analogous to a potential final step in the synthesis of this compound (i.e., from 2-bromo-3-nitrobenzaldehyde).

| Starting Aldehyde | Reaction Condition | Reaction Time | Primary Product | Conversion Rate (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Solvent-Free, Microwave (100W) | 5 min | 4-Methoxybenzonitrile | 84% |

| 4-Methylbenzaldehyde | Solvent-Free, Microwave (100W) | 5 min | 4-Methylbenzonitrile | 81% |

| Benzaldehyde | Solvent-Free, Microwave (100W) | 5 min | Benzonitrile | 77% |

| 4-Chlorobenzaldehyde | Solvent-Free, Microwave (100W) | 5 min | 4-Chlorobenzaldoxime | 55% (Nitrile: 30%) |

This table demonstrates that aldehydes with electron-donating groups are readily converted to nitriles in high conversion rates under solvent-free conditions. The methodology is less efficient for substrates with electron-withdrawing groups under these specific parameters.

Atom Economy and Process Efficiency Enhancements

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. lscollege.ac.in Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste byproducts.

A classic route to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This pathway, while versatile, inherently possesses low atom economy. The process involves the diazotization of an aniline (B41778) (e.g., 2-bromo-3-nitroaniline) using sodium nitrite (B80452) and a strong acid, followed by reaction with a copper(I) cyanide salt. masterorganicchemistry.com In this sequence, atoms from the sodium nitrite, the acid, and the copper salt are not incorporated into the final benzonitrile product, instead forming inorganic salts and nitrogen gas as waste.

| Reactant | Formula | Molecular Weight (g/mol) | Atoms in Product? |

|---|---|---|---|

| 2-Bromo-3-nitrobenzenediazonium ion | C₆H₃BrN₃O₂⁺ | 229.01 | Yes (C₆H₃BrNO₂) |

| Copper(I) Cyanide | CuCN | 89.56 | Yes (CN) |

| Byproducts (Atoms not in final product) | |||

| Nitrogen Gas | N₂ | 28.01 | No |

| Copper(I) ion | Cu⁺ | 63.55 | No |

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100

|

Scale-Up and Process Research and Development Considerations

The transition of a synthetic route from a laboratory setting to industrial production requires rigorous process research and development to ensure safety, consistency, and economic viability. gdch.academymt.com For a molecule like this compound, the scale-up of each synthetic step presents unique challenges. scientificupdate.com

Key considerations in the process development and scale-up include:

Reaction Energetics and Heat Management : Aromatic nitration is a highly exothermic reaction. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of undesired over-nitrated byproducts. Reaction calorimetry studies are essential to understand the thermal profile and design appropriate cooling systems. mt.com

Process Safety : The use of diazonium salts, as in the Sandmeyer reaction, introduces significant safety risks due to their potential for explosive decomposition. Process development must establish strict temperature controls and define safe operating limits. scientificupdate.com

Mixing and Mass Transfer : In heterogeneous reactions, such as those involving solid catalysts or reagents, mixing efficiency becomes paramount. Poor mixing can lead to localized "hot spots," reduced reaction rates, and inconsistent product quality. mt.comvisimix.com

Impurity Profiling : Identifying and characterizing impurities is crucial. In-depth analysis helps to understand the reaction pathways that lead to their formation, allowing for process optimization to minimize their presence in the final product. mt.com

Process Analytical Technology (PAT) : Implementing in-situ monitoring techniques (PAT) allows for real-time control of critical process parameters such as temperature, pressure, and reactant concentration. This leads to improved process understanding, consistency, and safety. mt.com

| Synthetic Step | Key Challenge | R&D Focus Area |

|---|---|---|

| Aromatic Nitration | High exothermicity, potential for runaway reaction | Heat flow calorimetry, reactor design, cooling capacity |

| Aromatic Bromination | Handling of corrosive bromine, byproduct (HBr) management | Material compatibility, off-gas scrubbing systems |

| Diazotization (Sandmeyer Route) | Thermal instability of diazonium salts | Strict temperature control, process safety studies, residence time control |

| Cyanation (Sandmeyer Route) | Toxicity of cyanide reagents, waste stream treatment | Containment procedures, effluent detoxification protocols |

| Crystallization & Isolation | Polymorphism, impurity removal, crystal size distribution | Solvent selection, cooling profile optimization, filtration and drying studies |

A logical, investigative approach to chemical development, often employing statistical methods like Design of Experiments (DoE), is essential for efficiently optimizing the process and ensuring a robust and safe manufacturing protocol. mt.comscientificupdate.com

Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing potent electron-withdrawing groups. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com

In the context of 2-Bromo-3-nitrobenzonitrile, the bromine atom serves as a leaving group in SNAr reactions. The aromatic ring is activated towards nucleophilic attack by the presence of the nitro (-NO₂) and cyano (-CN) groups. chemistrysteps.com Both of these groups are strong electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it more electrophilic.

Displacement of the bromo group by various nucleophiles is the expected outcome in SNAr reactions of this compound. Common nucleophiles that can participate in such reactions include alkoxides, phenoxides, amines, and thiolates. byjus.com While less common, under certain conditions, the nitro group itself can be displaced, although this typically requires more forcing conditions and specific types of nucleophiles.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Predicted Product |

|---|---|

| Methoxide (CH₃O⁻) | 2-Methoxy-3-nitrobenzonitrile |

| Ammonia (NH₃) | 2-Amino-3-nitrobenzonitrile |

| Ethanethiolate (C₂H₅S⁻) | 2-(Ethylthio)-3-nitrobenzonitrile |

The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.com This step involves the disruption of the aromatic system and has a high activation energy. The stability of the Meisenheimer complex is therefore a key factor in determining the reaction rate. The more stable the intermediate, the faster the reaction. masterorganicchemistry.com

The rate of SNAr reactions is also influenced by the nature of the leaving group. However, contrary to SN1 and SN2 reactions, the bond strength to the leaving group is not the primary factor. Instead, the electronegativity of the leaving group is more important, as it influences the electrophilicity of the carbon atom being attacked. Consequently, for aryl halides, the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack.

Solvent effects also play a significant role in the kinetics of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.

The regioselectivity of nucleophilic attack on this compound is primarily dictated by the positions of the electron-withdrawing groups. The nitro group at the 3-position is ortho to the bromo group at the 2-position. This ortho relationship is highly activating for nucleophilic substitution at the C-2 position, as the nitro group can effectively stabilize the resulting Meisenheimer complex through resonance.

Steric hindrance can also influence the rate of SNAr reactions. Bulky nucleophiles or significant steric crowding around the reaction center can slow down the rate of attack. In this compound, the nitro group adjacent to the reaction site might exert some steric hindrance, but this is generally overcome by its strong electronic activating effect.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring generally deactivates it towards EAS by reducing its nucleophilicity.

The aromatic ring of this compound is strongly deactivated towards electrophilic attack due to the presence of the nitro and cyano groups. Both of these groups are powerful deactivating groups, making EAS reactions on this substrate significantly more difficult compared to benzene (B151609). The bromo group is also a deactivating group, albeit a weaker one. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any electrophilic substitution.

In the event of an EAS reaction, the regiochemical outcome would be determined by the directing effects of the existing substituents. The directing effects of these groups are summarized below:

Nitro group (-NO₂): A strong deactivating group and a meta-director. cognitoedu.org

Cyano group (-CN): A strong deactivating group and a meta-director.

Bromo group (-Br): A deactivating group but an ortho, para-director. wikipedia.org

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In this compound, the directing effects are as follows:

The bromo group at C-2 directs incoming electrophiles to the C-4 and C-6 positions (ortho and para to itself).

The nitro group at C-3 directs incoming electrophiles to the C-5 position (meta to itself).

The cyano group at C-1 directs incoming electrophiles to the C-5 position (meta to itself).

The directing effects of the nitro and cyano groups reinforce each other, both directing an incoming electrophile to the C-5 position. The directing effect of the bromo group to the C-4 and C-6 positions is opposed by the deactivating nature of the ring and the meta-directing influence of the other two powerful groups. Therefore, it is most likely that if an electrophilic substitution were to occur, it would be directed to the C-5 position, which is meta to both the nitro and cyano groups.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Cyano (-CN) | C-1 | -I, -M | Strongly Deactivating | meta |

| Bromo (-Br) | C-2 | -I, +M | Deactivating | ortho, para |

| Nitro (-NO₂) | C-3 | -I, -M | Strongly Deactivating | meta |

Reduction Chemistry of the Nitro Group

The selective reduction of the nitro group in this compound is a critical transformation, yielding the versatile synthetic intermediate 3-amino-2-bromobenzonitrile. This section explores various methodologies to achieve this reduction, focusing on selectivity, catalyst development, and tolerance of other functional groups present in the molecule.

Catalytic Hydrogenation Methods and Catalyst Development

Catalytic hydrogenation is a common method for the reduction of nitro groups. However, achieving selectivity in the presence of a nitrile group can be challenging, as many common hydrogenation catalysts, such as palladium on carbon (Pd/C), can also reduce the nitrile to a benzylamine researchgate.net. Therefore, catalyst development has focused on enhancing selectivity for the nitro group reduction.

Platinum-based catalysts, for instance, have shown better selectivity for the hydrogenation of nitro groups in the presence of nitriles compared to palladium-based catalysts. The choice of catalyst support, solvent, and reaction pressure are critical parameters that need to be optimized to achieve the desired chemoselectivity. Recent research has also explored atomically dispersed metal catalysts. For example, single Pd atoms (Pd₁) on a nanodiamond-graphene support have been shown to preferentially generate secondary amines from nitriles, whereas fully exposed Pd clusters (Pdₙ) exhibit high selectivity towards primary amines nih.gov. This highlights the profound effect of the catalyst's structure at the atomic level on the reaction pathway and product selectivity, offering avenues for designing highly selective catalysts for specific transformations like the reduction of this compound.

| Catalyst | Support | Key Feature | Selectivity Focus | Reference |

| Platinum | Carbon | Higher selectivity than Pd | Nitro group over nitrile | researchgate.net |

| Pd₁ (single atoms) | Nanodiamond-graphene | Atomically dispersed | Favors secondary amine from nitrile | nih.gov |

| Pdₙ (clusters) | Nanodiamond-graphene | Fully exposed clusters | Favors primary amine from nitrile | nih.gov |

This table illustrates the influence of catalyst design on the selectivity of hydrogenation reactions involving nitro and nitrile groups.

Chemoselective Reduction in the Presence of Other Functional Groups

The chemoselective reduction of the nitro group in this compound is paramount to avoid the undesired reduction of the bromo and cyano groups. Several reducing systems have been developed that exhibit high tolerance for various functional groups.

The combination of sodium borohydride (NaBH₄) with a transition metal salt, such as iron(II) chloride (FeCl₂), provides a powerful and selective reducing agent. This system has been shown to be effective for the reduction of nitroarenes in the presence of ester groups and is expected to be compatible with halide and nitrile functionalities researchgate.netd-nb.info. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. Similarly, NaBH₄ in the presence of catalytic amounts of antimony trifluoride (SbF₃) in wet acetonitrile has been reported to reduce a range of nitro compounds to their corresponding amines with high to excellent yields, showing tolerance for cyano groups researchgate.net.

The use of iron powder with calcium chloride in an ethanol-water mixture is another mild and efficient method for the chemoselective reduction of nitroarenes, leaving halides and nitriles intact organic-chemistry.orgsci-hub.se. This method benefits from simple experimental procedures and easy purification.

| Reducing System | Solvent | Temperature | Reaction Time | Functional Group Tolerance | Reference |

| NaBH₄/FeCl₂ | THF | Room Temperature | 12 hours | Halides, Esters, Nitriles | researchgate.netd-nb.info |

| NaBH₄/SbF₃ | Wet CH₃CN | Room Temperature | 2-30 minutes | Halides, Esters, Cyano | researchgate.net |

| Fe/CaCl₂ | Ethanol/Water | 60°C | 30 minutes | Halides, Carbonyls, Nitriles, Esters | organic-chemistry.orgsci-hub.se |

This table summarizes various chemoselective reduction methods suitable for this compound, highlighting their tolerance for other functional groups.

Transformations Involving the Nitrile (Cyano) Group

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acid derivatives and other nitrogen-containing groups like amidines.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of this compound would yield 2-bromo-3-nitrobenzoic acid. A similar transformation has been documented for the synthesis of 3-bromo-2-nitrobenzoic acid from 1,3-dibromo-2-nitrobenzene via a multi-step synthesis that includes a hydrolysis step of a nitrile intermediate google.com. The direct hydrolysis of a substituted benzonitrile (B105546), such as 3-nitrobromobenzene to 3-nitrobenzoic acid via a nitrile intermediate formed in situ, has also been described, typically involving acidic hydrolysis vedantu.com. The reaction of 2-bromo-4-nitrotoluene with potassium cyanide followed by hydrolysis is another example illustrating the conversion of a nitrile to a carboxylic acid in a related system orgsyn.org.

The partial hydrolysis of the nitrile to form the corresponding amide, 2-bromo-3-nitrobenzamide, is also a possible transformation, which can sometimes be achieved under milder conditions than those required for full hydrolysis to the carboxylic acid.

| Starting Material | Product | Reagents | Conditions | Reference |

| 1,3-dibromo-2-nitrobenzene (via nitrile intermediate) | 3-bromo-2-nitrobenzoic acid | HCl | Reflux | google.com |

| 3-Nitrobromobenzene (via nitrile intermediate) | 3-Nitrobenzoic acid | Acidic Hydrolysis | Not Specified | vedantu.com |

| 2-Bromo-4-nitrotoluene (via nitrile intermediate) | 2-Bromo-3-methylbenzoic acid | KCN, then HCl | Boil | orgsyn.org |

This table provides examples of nitrile hydrolysis to carboxylic acids in related substituted aromatic compounds.

Conversion to Amidines, Imines, and Other Nitrogen-Containing Functional Groups

The nitrile group of this compound can be converted into an amidine functional group. One of the classic methods for this transformation is the Pinner reaction wikipedia.orgorganic-chemistry.orgnih.gov. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form an imino ester salt (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia or an amine yields the corresponding amidine wikipedia.org.

More contemporary methods for amidine synthesis include the direct addition of amines to nitriles, which can be catalyzed by various reagents, including copper salts mdpi.com. For instance, a copper(I) chloride catalyzed reaction of benzonitriles with amines in the presence of a base and a ligand has been shown to produce N-substituted benzamidines in good yields mdpi.com. Another approach involves the use of 2,2,2-trifluoro- and trichloroethyl imidates, prepared from the corresponding nitrile, as effective reagents for the synthesis of amidines under mild conditions organic-chemistry.org.

| Reaction | Reagents | Intermediate | Final Product | Reference |

| Pinner Reaction | 1. Alcohol, HCl 2. Ammonia/Amine | Imino ester salt (Pinner salt) | Amidine | wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Amination | Amine, CuCl, Base, Ligand | - | N-Substituted Amidine | mdpi.com |

| Imidate-Based Synthesis | Trihaloethanol, HCl, then Amine | Trihaloethyl imidate | Amidine | organic-chemistry.org |

This table outlines common methods for the conversion of nitriles to amidines, which are applicable to this compound.

Nitrile Hydration and Related Reactions

The conversion of the nitrile group in this compound to an amide is a significant transformation, yielding 2-Bromo-3-nitrobenzamide. This hydration can be achieved under various catalytic conditions, including acid, base, or transition-metal catalysis. The efficiency and selectivity of these methods are often influenced by the electronic nature of the substrate.

The hydrolysis of nitriles is a classic and direct method for synthesizing amides, valued for its atom economy oatext.comnii.ac.jp. The reaction can be catalyzed by acids, bases, or transition metals oatext.comresearchgate.net. For a substrate like this compound, the presence of electron-withdrawing nitro and bromo groups influences the reactivity of the cyano group.

Base-mediated hydration, often using reagents like sodium hydroxide (NaOH), provides a transition-metal-free method for converting both aromatic and aliphatic nitriles into their corresponding amides under mild conditions oatext.com. Similarly, acid-catalyzed hydration offers another route. For instance, a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been used to convert various nitriles to amides efficiently acs.orgresearchgate.net. Transition-metal complexes, featuring metals such as palladium, rhodium, or ruthenium, are also effective catalysts for this transformation, often exhibiting high activity and selectivity under neutral and mild conditions nii.ac.jpresearchgate.net. Many of these catalytic systems are tolerant of various functional groups, including nitro and halogen substituents, suggesting their applicability to the hydration of this compound.

Below is a table summarizing common catalytic systems used for the hydration of aromatic nitriles.

| Catalyst System | Reagents/Conditions | Reaction Type | Reference |

| Base-Mediated | NaOH, Isopropanol, 60 °C | Transition-Metal-Free | oatext.com |

| Acid-Catalyzed | TFA-H₂SO₄ | Indirect Acid Hydration | acs.orgresearchgate.net |

| Palladium Catalysis | Pd(OAc)₂, PPh₃, Acetaldoxime, Reflux | Transfer Hydration | nii.ac.jp |

| Rhodium Catalysis | [RhCl(cod)(NHC)], K₂CO₃, H₂O/2-propanol | Metal-Catalyzed Hydration | researchgate.net |

Radical Reactions and Single Electron Transfer (SET) Processes

The electronic properties of this compound, characterized by the presence of a C-Br bond and a strongly electron-withdrawing nitro group, make it a candidate for radical reactions and processes initiated by single electron transfer (SET).

The carbon-bromine bond in this compound can be cleaved to generate an aryl radical. Aryl radicals are versatile intermediates in organic synthesis, often used for forming new carbon-carbon and carbon-heteroatom bonds nih.govresearchgate.net.

Classic methods for generating aryl radicals from aryl halides involve stoichiometric reagents like a combination of an initiator such as Azobisisobutyronitrile (AIBN) and a chain carrier like tributyltin hydride (n-Bu₃SnH) nih.govrsc.org. In recent years, photoredox catalysis has emerged as a milder and more efficient alternative. These methods use visible light and a photocatalyst to initiate a single electron transfer to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of the aryl radical rsc.orgresearchgate.net. Due to the high reduction potentials of aryl halides, this process can be challenging, but effective catalytic systems have been developed researchgate.net. Once formed, the 2-cyano-6-nitrophenyl radical can participate in various reactions, including addition to alkenes or arenes and hydrogen atom transfer (HAT) processes nih.gov.

The nitro group is one of the strongest electron-withdrawing groups and plays a crucial role in facilitating single electron transfer (SET) reactions mdpi.com. Nitroaromatic compounds (ArNO₂) are known to readily accept an electron to form a stable nitro radical anion (ArNO₂⁻) nih.govnih.govchemrxiv.org. This property makes this compound a potent electron acceptor.

Reactions of nitroarenes can proceed through a SET pathway, forming a radical-ion pair mdpi.com. The one-electron reduction potential is a key thermodynamic parameter that predicts the favorability of such transformations dtic.mil. The high electron affinity of the nitroaromatic system in this compound lowers the energy barrier for accepting an electron from a suitable donor, such as a nucleophile, a metal, or a photoexcited catalyst mdpi.comnih.gov. This initial SET event generates the corresponding radical anion, which can then undergo further reactions, such as the loss of the bromide ion to form an aryl radical, or participate in redox cycling processes where the radical anion transfers the electron to another molecule, like oxygen nih.gov.

Cycloaddition Chemistry and Related Pericyclic Reactions

The nitrile and nitro groups of this compound can be involved in or influence the reactivity of the molecule in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

The [3+2] cycloaddition is a type of 1,3-dipolar cycloaddition that forms a five-membered ring uchicago.eduwikipedia.org. This reaction class is relevant to this compound in two main contexts: through the conversion of its nitrile group into a nitrile oxide or by using a derivative as a dipolarophile.

Firstly, the nitrile group of this compound can be converted into a 2-bromo-3-nitrophenylnitrile oxide. Nitrile oxides are valuable 1,3-dipoles that react with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively acs.orgnih.govrsc.org. The generation of nitrile oxides can be accomplished in situ from precursors such as hydroximinoyl chlorides or by the dehydration of O-silylated hydroxamic acids acs.org. The reactivity of the resulting 2-bromo-3-nitrophenylnitrile oxide would be influenced by the strong electron-withdrawing effects of the nitro and bromo substituents.

Secondly, nitroalkenes are highly effective dipolarophiles in [3+2] cycloadditions with dipoles like nitrile oxides or nitrones nih.govmdpi.com. A vinyl-substituted derivative of this compound would act as a strongly activated dipolarophile. DFT studies on the reaction between benzonitrile N-oxide and β-phosphorylated nitroethenes show these to be polar, one-step processes where the nitroalkene acts as the electrophile mdpi.com. The strong electrophilic character of such a system enhances its reactivity toward nucleophilic dipoles nih.gov.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring sigmaaldrich.com. The reaction rate is significantly accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs) sigmaaldrich.com. The nitro group is a particularly effective activating group for dienophiles beilstein-journals.org.

While this compound itself is not a dienophile, a derivative containing a carbon-carbon double bond conjugated with the aromatic ring, such as a nitrostyrene analogue, would be a highly reactive dienophile. The combined electron-withdrawing power of the nitro and cyano groups would lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene beilstein-journals.orgresearchgate.net. Studies on β-fluoro-β-nitrostyrenes in Diels-Alder reactions with cyclic dienes have shown that strong EWGs on the dienophile lead to high yields and can influence the diastereoselectivity of the reaction beilstein-journals.org. Similarly, conjugated nitroalkenes are valuable dienophiles for constructing six-membered rings researchgate.net.

Applications in Advanced Organic Synthesis Research

Building Block for Complex Polyfunctional Molecules

This compound's trifunctional nature allows for sequential and selective reactions, enabling the efficient construction of intricate molecular architectures from a relatively simple starting material.

2-Bromo-3-nitrobenzonitrile is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. One prominent example is its utility in forming quinazolinones. Methodologies have been developed for synthesizing 2-substituted 4(3H)-quinazolinones from 2-halobenzamides, which can be derived from precursors like this compound. For instance, a copper-catalyzed nucleophilic addition of a 2-halobenzamide to a nitrile, followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, provides a convenient route to these important scaffolds organic-chemistry.orgresearchgate.netnih.gov.

Beyond quinazolinones, this building block can be used to synthesize other heterocyclic systems. For example, this compound can react with sodium hydrosulfide (NaSH) to initiate the formation of 7-nitro-1,2-benzisothiazole-3-amine, demonstrating its utility in constructing sulfur-containing heterocycles thieme-connect.dethieme-connect.de.

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type |

| Quinazolinones | Reaction of a derived 2-aminobenzamide with aldehydes or other reagents. | Condensation, Cyclization nih.gov |

| 2,3-Disubstituted Quinazolinones | Tandem reaction involving C-nucleophilic addition to a carbodiimide. | Addition-Cyclization organic-chemistry.org |

| 1,2-Benzisothiazoles | Reaction with a sulfur nucleophile followed by oxidative cyclization. | Nucleophilic Substitution, Cyclization thieme-connect.dethieme-connect.de |

A key transformation of this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This reaction is a fundamental step in organic synthesis and opens up a vast array of subsequent chemical modifications. The resulting compound, 2-bromo-3-aminobenzonitrile, is a valuable intermediate for pharmaceuticals, agrochemicals, and dyes. The reduction can be achieved using various standard reducing agents, such as hydrogen gas with a palladium catalyst.

This transformation is critical because the newly formed amino group can be diazotized to create a highly reactive diazonium salt, which is a cornerstone of azo dye synthesis. Furthermore, the amino group can act as a nucleophile or be a directing group in further aromatic substitutions.

The carbon-bromine bond in this compound is a key site for forming new bonds through transition-metal-catalyzed cross-coupling reactions. This functionality allows chemists to precisely connect the benzonitrile (B105546) core to other molecular fragments, significantly increasing molecular complexity.

Carbon-Carbon Bond Formation: Reactions such as the Suzuki, Stille, and Heck couplings utilize palladium catalysts to replace the bromine atom with various carbon-based groups (e.g., aryl, vinyl, or alkyl groups). This is a powerful method for building larger, more complex molecular frameworks from simpler precursors.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine. This is a widely used method for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry. Similarly, related reactions can form carbon-oxygen or carbon-sulfur bonds.

| Coupling Reaction | Catalyst (Typical) | Bond Formed | Reactant Partner |

| Suzuki Coupling | Palladium | C-C | Boronic acid/ester |

| Stille Coupling | Palladium | C-C | Organostannane |

| Buchwald-Hartwig | Palladium | C-N | Amine |

| Ullmann Condensation | Copper | C-O, C-N, C-S | Alcohol, Amine, Thiol |

Integration into Material Science Research

The electronic properties and reactive handles of this compound and its derivatives make them attractive candidates for the development of advanced materials, including polymers and functional dyes.

While direct polymerization of this compound is not common, it serves as a valuable precursor for creating functional monomers. By chemically modifying the bromo or nitro groups, polymerizable functionalities such as vinyl, acrylate, or styrenic groups can be introduced.

For example, the bromo group could be converted to a vinyl group via a Stille coupling, and the nitro group could be reduced to an amine, which could then be acylated to form an acrylamide. The resulting monomer would possess the electronically distinct nitrile and bromo/amino functionalities, which could impart specific properties, such as thermal stability, altered refractive index, or chemical responsiveness, to the final polymer.

The structure of this compound is closely related to intermediates used in the synthesis of disperse dyes. The presence of strong electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups is crucial for creating chromophores, the part of a molecule responsible for color nbinno.com. These groups help to shift the absorption spectrum of the molecule into the visible region, leading to deeper colors nbinno.com.

The typical synthetic route involves the reduction of the nitro group to an amine, as previously discussed. This resulting aromatic amine can then be converted into a diazonium salt. This salt is then reacted with a coupling component (another aromatic ring, often rich in electron-donating groups) to form an azo linkage (-N=N-). This azo bond is a powerful chromophore that forms the basis of many vibrant and stable dyes. The bromine atom can remain in the final dye structure to fine-tune its electronic properties and lightfastness, or it can be used as a point of attachment for other functional groups nbinno.com. Molecules like 4-bromo-3-fluorobenzonitrile are also used in the preparation of persistent room-temperature phosphorescent dyes ossila.com.

| Functional Group | Role in Dye Synthesis |

| Nitro (-NO₂) | Precursor to the essential amino group; strong electron-withdrawing group. |

| Nitrile (-CN) | Electron-withdrawing group (auxochrome) that modulates color. |

| Bromo (-Br) | Site for modification or can influence electronic properties and lightfastness. nbinno.com |

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone in the characterization of novel compounds, offering detailed insights into molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-Bromo-3-nitrobenzonitrile are not widely published, the expected chemical shifts can be predicted based on the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro (–NO₂) and cyano (–CN) groups, combined with the electronegativity of the bromine (–Br) atom, significantly influences the chemical environment of the aromatic protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. These signals would likely appear as complex multiplets due to spin-spin coupling. The deshielding effects of the nitro and cyano groups would shift these protons downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique signals. Six signals would correspond to the carbon atoms of the benzene ring, and one signal would represent the carbon of the nitrile group. The carbons directly attached to the electron-withdrawing substituents (C-Br, C-NO₂, C-CN) are expected to be significantly deshielded and appear at lower fields. libretexts.org The nitrile carbon typically appears in a distinct region of the spectrum. libretexts.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 7.5 - 8.5 | Aromatic region; signals influenced by strong electron-withdrawing groups. |

| ¹³C (Aromatic) | 110 - 150 | Chemical shifts are highly dependent on the position relative to substituents. |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides definitive evidence for the presence of specific functional groups within a molecule. alfa-chemistry.comdocbrown.info These two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comgatewayanalytical.com

For this compound, the key functional groups—nitrile, nitro, and carbon-bromine—exhibit characteristic vibrational frequencies.

Nitrile Group (C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected.

Nitro Group (–NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch (νas) at a higher frequency and a symmetric stretch (νs) at a lower frequency. spectroscopyonline.com

Aromatic Ring: The spectrum will also show characteristic peaks for C-H stretching, C=C ring stretching, and C-H out-of-plane bending vibrations.

Carbon-Bromine Bond (C–Br): The C–Br stretching vibration typically appears in the fingerprint region of the spectrum at lower wavenumbers.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitrile | C≡N stretch | ~2230 | FTIR/FT-Raman |

| Nitro | Asymmetric N-O stretch | ~1530 - 1560 | FTIR |

| Nitro | Symmetric N-O stretch | ~1345 - 1365 | FTIR |

| Aromatic | C-H stretch | >3000 | FTIR/FT-Raman |

| Aromatic | C=C stretch | ~1400 - 1600 | FTIR/FT-Raman |

Note: The data in this table is based on established group frequency correlations and data from similar aromatic compounds. spectroscopyonline.comijtsrd.comresearchgate.net

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

The molecular formula of this compound is C₇H₃BrN₂O₂, giving it a molecular weight of approximately 227.01 g/mol . evitachem.comchemspider.com The mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine; natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, M⁺ and (M+2)⁺.

Common fragmentation pathways for this molecule would likely involve the loss of the nitro and cyano groups, as well as the bromine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 226 | 228 | Molecular Ion |

| [M-NO₂]⁺ | 180 | 182 | Loss of a nitro group |

| [M-Br]⁺ | 147 | - | Loss of a bromine atom |

| [C₆H₃N₂O₂]⁺ | 147 | - | Fragment resulting from Br loss |

| [C₇H₃BrNO]⁺ | 210 | 212 | Loss of an oxygen atom |

Note: The fragmentation data is predictive, based on common fragmentation patterns of aromatic nitro and bromo compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been detailed in the reviewed academic literature, analysis of related structures allows for an informed prediction of its solid-state characteristics. For instance, the crystal structure of the related compound 3-nitrobenzonitrile (B78329) reveals a planar arrangement of the benzene ring with π–π stacking interactions between molecules. nih.gov Similarly, 2-Bromo-6-nitrobenzonitrile has been reported to adopt a planar conformation, a feature stabilized by conjugation effects between the aromatic system and the electron-withdrawing groups. evitachem.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the geometric and electronic properties of molecules. For aromatic systems like 2-Bromo-3-nitrobenzonitrile, these calculations typically begin with a geometry optimization to find the lowest energy structure.

In studies of related molecules, such as 2- and 3-nitrobenzonitrile (B78329), quantum-chemical calculations have been successfully used to determine structural parameters that are in close agreement with experimental data obtained from techniques like rotational spectroscopy. rsc.org Similar computational approaches would be applied to this compound to predict key bond lengths, bond angles, and dihedral angles. The presence of three adjacent substituents on the benzene (B151609) ring (bromo, nitro, and cyano groups) introduces significant electronic and steric interactions. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to quantify these interactions and determine the final, optimized molecular geometry.

Table 1: Representative Geometric Parameters Calculated for Substituted Benzonitriles This table presents typical data obtained from DFT calculations for analogous compounds to illustrate the outputs of such studies.

| Parameter | Typical Calculated Value | Description |

| C-Br Bond Length | ~1.89 Å | The distance between the carbon atom of the benzene ring and the bromine atom. |

| C-N (nitro) Bond Length | ~1.48 Å | The distance between the carbon atom of the benzene ring and the nitrogen atom of the nitro group. |

| C-C≡N (nitrile) Bond Angle | ~179° | The angle defining the linearity of the nitrile group relative to the ring. |

| O-N-O (nitro) Bond Angle | ~125° | The angle between the two oxygen atoms and the nitrogen atom of the nitro group. |

| C-C-N-O Dihedral Angle | Variable | Describes the twist of the nitro group out of the plane of the benzene ring, influenced by steric hindrance. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comyoutube.com

For this compound, the presence of two strong electron-withdrawing groups, the nitro (-NO2) and cyano (-CN) groups, is expected to significantly lower the energy of both the HOMO and LUMO. taylorandfrancis.com This lowering of the LUMO energy makes the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Properties Values are representative for aromatic compounds with strong electron-withdrawing groups and are used for illustrative purposes.

| Property | Representative Value | Implication for this compound |

| HOMO Energy | -7.5 eV | Relatively low energy indicates moderate ability to donate electrons. |

| LUMO Energy | -3.5 eV | Very low energy suggests a strong propensity to accept electrons, indicating electrophilic character at the aromatic ring. |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 eV | A moderate energy gap suggests significant chemical stability but susceptibility to reactions with strong nucleophiles. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Regions (Red/Yellow): These electron-rich areas are associated with electronegative atoms and represent sites susceptible to electrophilic attack. The most intense negative potential is expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Positive Regions (Blue): These electron-deficient areas are typically found around hydrogen atoms and are sites for nucleophilic attack. The hydrogen atoms on the aromatic ring would exhibit positive potential.

Neutral Regions (Green): These areas represent regions of near-zero potential, such as the carbon backbone of the aromatic ring.

The MEP analysis provides a clear, visual representation of the charge distribution across the molecule, complementing FMO theory in predicting its reactive behavior.

Conformational Analysis and Energetic Profiles

While the benzene ring itself is rigid and planar, substituents can often rotate around their single bonds. Conformational analysis involves calculating the molecule's energy as a function of these rotations to identify the most stable conformation (the global energy minimum).

For this compound, the primary focus of conformational analysis would be the rotation of the nitro group around the C-N bond. Due to the proximity of the bulky bromine atom at the adjacent position (ortho position), significant steric hindrance is expected. This steric repulsion would likely force the nitro group to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. A study on the related compound 2-bromo-3-nitroacetophenone also highlights the importance of conformational analysis in determining the stable geometry. researchgate.net

A potential energy surface (PES) scan would be performed by systematically varying the dihedral angle between the nitro group and the aromatic ring and calculating the energy at each step. The resulting energetic profile would reveal the energy barriers to rotation and the precise angle of the most stable conformer.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the transition states that govern the reaction rate. nih.gov

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point—an energy maximum in the reaction direction and a minimum in all other degrees of freedom. youtube.com Locating this first-order saddle point is essential for calculating the activation energy (energy barrier) of a reaction, which is a key determinant of the reaction kinetics.

For this compound, a common reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. The strong electron-withdrawing effects of the ortho-nitro and meta-cyano groups stabilize the negatively charged intermediate (a Meisenheimer complex), making this reaction pathway plausible.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized, low-energy structures of the reactants (this compound and a nucleophile) and the final products.

Transition State Search: Using algorithms to locate the transition state structure for the formation of the Meisenheimer intermediate and another for the departure of the bromide ion.

Frequency Calculation: Performing a vibrational frequency calculation on the transition state structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: The activation energy is determined as the difference in energy between the transition state and the reactants.

Table 3: Hypothetical Energy Profile for an SNAr Reaction This table provides an illustrative example of the energetic data obtained from transition state calculations for a representative reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nu-) | 0.0 (Reference) |

| 2 | Transition State 1 (TS1) | +15.0 |

| 3 | Meisenheimer Intermediate | -5.0 |

| 4 | Transition State 2 (TS2) | +12.0 |

| 5 | Products (2-Nu-3-nitrobenzonitrile + Br-) | -20.0 |

This analysis provides a quantitative understanding of the reaction's feasibility and rate, offering insights that are often difficult to obtain through experimental methods alone.

Solvent Effects and Implicit Solvation Models in Reaction Pathways

In the computational investigation of reaction pathways for this compound, the consideration of solvent effects is crucial for obtaining results that accurately reflect experimental observations. Implicit solvation models are a computationally efficient method to account for the influence of a solvent environment on the electronic structure, geometry, and energetics of a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than explicitly representing individual solvent molecules.

Commonly employed implicit solvation models in the study of aromatic compounds include the Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD). These models create a cavity in the solvent continuum that surrounds the solute molecule. The solute, in turn, polarizes the surrounding dielectric medium, which then creates a reaction field that interacts with the solute's electron density, leading to a more stabilized and realistic electronic structure.

For reactions involving polar molecules like this compound, particularly in polar solvents, the choice of the implicit solvation model can significantly impact the calculated activation energies and reaction thermodynamics. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent. Computational studies on related nitroaromatic compounds have demonstrated that increasing the polarity of the solvent in the implicit model leads to a lowering of the activation barriers for SNAr reactions.

The SMD model, which is a universal solvation model, has been shown to provide accurate solvation free energies for a wide range of solvents. When applied to the reaction pathways of this compound, the SMD model could be used to predict how the reaction rate might vary in different solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or methanol. These predictions are valuable for optimizing experimental reaction conditions. The use of implicit solvation models is a standard practice in modern computational chemistry for providing a more accurate description of chemical reactivity in solution. wikipedia.orgresearchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural or electronic features of a molecule and its chemical reactivity or physical properties. For a compound like this compound, these studies can provide valuable insights into its reactivity in various chemical transformations.

Correlation of Electronic Parameters with Reactivity Trends

The reactivity of this compound is intrinsically linked to its electronic properties. QSRR studies on similar aromatic compounds have successfully correlated various electronic parameters with experimentally observed reactivity trends. These parameters, which can be calculated using quantum chemical methods, serve as descriptors in the QSRR models.

Key electronic descriptors relevant to the reactivity of this compound include:

Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. For this compound, the bromo, nitro, and cyano groups all have positive Hammett constants, indicating their electron-withdrawing character, which influences the electrophilicity of the aromatic ring. libretexts.orgnih.govresearchgate.netfraunhofer.deresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the LUMO is particularly relevant for nucleophilic aromatic substitution reactions, as a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) charges: The distribution of partial charges on the atoms of the molecule can highlight the most electrophilic sites, which are prone to attack by nucleophiles.

A hypothetical QSRR study on a series of substituted bromonitrobenzenes might yield a correlation between these electronic parameters and the rate constant (k) of a particular reaction, such as nucleophilic aromatic substitution. The following interactive data table illustrates the type of data that would be generated in such a study.

| Substituent at C4 | Hammett Constant (σp) | LUMO Energy (eV) | Global Electrophilicity (ω) | log(k/k₀) |

|---|---|---|---|---|

| -H | 0.00 | -1.5 | 1.8 | 0.00 |

| -CH₃ | -0.17 | -1.3 | 1.7 | -0.25 |

| -Cl | 0.23 | -1.8 | 2.1 | 0.30 |

| -CN | 0.66 | -2.2 | 2.5 | 0.85 |

| -NO₂ | 0.78 | -2.5 | 2.8 | 1.10 |

Predictive Modeling for Chemical Transformations

Building upon the correlations established in QSRR studies, predictive models can be developed to forecast the outcomes of chemical transformations for new or unstudied compounds. For this compound, such models could predict its reactivity towards different nucleophiles or the regioselectivity of a reaction.

These predictive models are often developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as random forests or neural networks. acs.orgrsc.orgsemanticscholar.orgchemistryworld.comresearchgate.net The models are trained on a dataset of known reactions for structurally similar compounds, where the molecular descriptors serve as the input features and the reaction outcome (e.g., yield, rate constant, or major product) is the target variable.

For instance, a predictive model for the nucleophilic aromatic substitution of various substituted benzonitriles could be developed. The model would take as input a set of calculated electronic and steric descriptors for this compound and predict its relative reactivity compared to other compounds in the training set.

The following interactive data table provides a conceptual example of how data for a predictive model for the relative rate of a hypothetical SNAr reaction might be structured.

| Compound | LUMO Energy (eV) | ESP at C-Br (a.u.) | Steric Parameter (Es) | Predicted log(k_rel) |

|---|---|---|---|---|

| 4-Nitrobenzonitrile | -2.3 | 0.35 | -0.5 | 1.5 |

| 2-Bromo-4-nitrobenzonitrile | -2.4 | 0.40 | -0.8 | 1.8 |

| 2-Chloro-3-nitrobenzonitrile | -2.5 | 0.38 | -0.7 | 1.9 |

| This compound | -2.45 | 0.42 | -0.85 | (Predicted Value) |

This table is a conceptual representation. The predicted value for this compound would be the output of the trained QSPR model.

The development of accurate and robust predictive models is a significant goal in computational chemistry, as it can accelerate the discovery of new synthetic routes and the design of molecules with desired properties. rsc.orgchemrxiv.org

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

While extensive molecular dynamics (MD) simulations specifically focused on this compound are not widely reported in the literature, the technique is highly applicable for investigating its interactions and dynamics in various environments. MD simulations provide a time-resolved picture of the molecular system at the atomic level, offering insights that are complementary to static quantum chemical calculations.

For this compound, MD simulations could be employed to study several aspects:

Solvation Structure: An MD simulation with explicit solvent molecules (e.g., water, methanol, or DMSO) would reveal the detailed arrangement of the solvent molecules around the solute. This can provide a more nuanced understanding of solvent effects than implicit models, particularly in cases where specific hydrogen bonding or other strong solute-solvent interactions are present.

Conformational Dynamics: While this compound is a relatively rigid molecule, MD simulations can explore the rotational dynamics of the nitro and cyano groups and the vibrational motions of the molecule.

Interactions with other molecules: MD simulations are particularly powerful for studying the non-covalent interactions between this compound and other molecules. For example, one could simulate its interaction with a nucleophile in solution to understand the pre-reaction complex formation and the role of the solvent in mediating this interaction.

Behavior at Interfaces: MD simulations can be used to model the behavior of this compound at interfaces, such as a liquid-liquid interface or at the surface of a catalyst. This could be relevant for understanding its reactivity in heterogeneous reaction systems.

A typical MD simulation of this compound in a solvent box would involve defining a force field that describes the intra- and intermolecular interactions. The system would then be simulated for a period of nanoseconds or longer, and the resulting trajectory would be analyzed to extract information about the structure, dynamics, and thermodynamics of the system. While specific studies on this compound are lacking, MD simulations of related molecules like nitrobenzene (B124822) have been performed to understand their behavior in biological systems and in solution. nih.govacs.orgresearchwithrutgers.com These studies provide a framework for how MD simulations could be applied to further elucidate the chemical and physical properties of this compound.

Future Directions and Advanced Research Perspectives

Innovations in Targeted Synthesis of Complex Derivatives

The strategic placement of bromo, nitro, and nitrile functional groups makes 2-Bromo-3-nitrobenzonitrile a prime candidate for the targeted synthesis of complex, polyfunctionalized derivatives, particularly heterocyclic systems. Future research will likely move beyond simple modifications and focus on sophisticated, multi-step reaction cascades that leverage the inherent reactivity of the starting material.

Research efforts are anticipated in the following areas:

Domino and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially. For instance, an initial cross-coupling at the bromine position could be followed by an intramolecular cyclization involving the nitrile or nitro group to rapidly construct complex heterocyclic cores, such as quinolines and indazoles.

Synthesis of Fused Ring Systems: The nitrile group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. longdom.org Future work will likely explore its reaction with bifunctional reagents to create fused pyrimidine, imidazole, or triazole ring systems appended to the bromo-nitrobenzene scaffold.

Post-Modification of Derivatives: Developing synthetic routes where the nitro group is reduced to an amine after initial modifications at the bromo and cyano positions. This resulting amino group can then serve as a handle for further derivatization, leading to a diverse library of compounds with varied electronic and steric properties.

Exploration of Novel Catalytic Systems for Challenging Transformations

While palladium-catalyzed reactions are standard for activating aryl halides, future research will focus on developing more efficient, sustainable, and selective catalytic systems for transformations involving this compound. The electronic nature of this substrate, with two electron-withdrawing groups, presents unique challenges and opportunities for catalysis.

Key areas of exploration include: